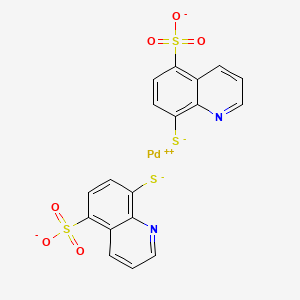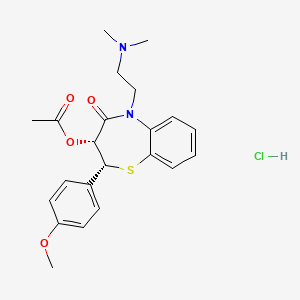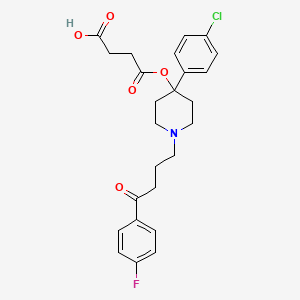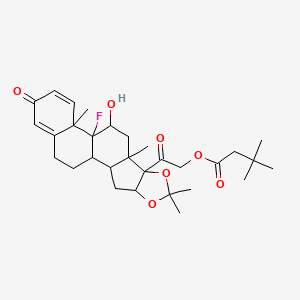![molecular formula C22H18N4O B1221986 N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)
N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-phenylquinazolin-4-yl)amino]phenyl}acetamide is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by phenyl and (3-acetamidophenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, an acetamide and a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide and its derivatives have been extensively studied in the field of synthetic chemistry and pharmaceuticals. Marinko et al. (2000) synthesized novel peptidomimetic building blocks from N-(4-oxocyclohexyl)acetamide, including N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, with potential pharmaceutical applications (Marinko et al., 2000). Patel et al. (2015) researched antimycobacterial and anticancer potential of fused quinazoline derivatives, highlighting the compound's significance in developing novel therapeutic agents (Patel et al., 2015).
Antimicrobial and Antitubercular Potential
Research by Patel and Chaudhari (2007) focused on the synthesis and antimicrobial activity of quinazolinones derived from 2-[(2',6'-dichlorophenyl)amino]phenyl acetic acid and various substituted aryl acetamides (Patel & Chaudhari, 2007). Another study by Werbel et al. (1986) discussed the antimalarial activity and quantitative structure-activity relationships of related compounds, contributing to the understanding of their potential as antimalarial agents (Werbel et al., 1986).
Pharmacological Investigation for H1-receptor Blocking
Alagarsamy et al. (2002) synthesized a series of 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones, which were tested for H1-receptor blocking activity, indicating the compound's relevance in developing new pharmacological agents (Alagarsamy et al., 2002).
Antimicrobial and Antifungal Activities
Research by Antypenko et al. (2017) on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides demonstrated significant antimicrobial and antifungal activities, further showcasing the compound's potential in combating various pathogens (Antypenko et al., 2017).
Eigenschaften
Produktname |
N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide |
|---|---|
Molekularformel |
C22H18N4O |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[3-[(2-phenylquinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18N4O/c1-15(27)23-17-10-7-11-18(14-17)24-22-19-12-5-6-13-20(19)25-21(26-22)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,27)(H,24,25,26) |
InChI-Schlüssel |
IBCJHQBSQYNQJM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Oxo[(2-sulfanylethyl)amino]acetic acid](/img/structure/B1221917.png)





